1-(1,3-苯并噻唑-2-基)乙基(甲基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

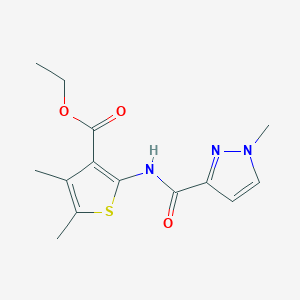

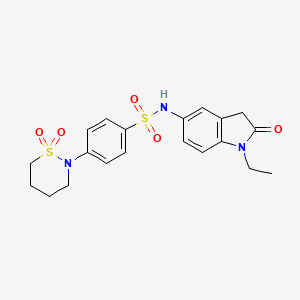

“1-(1,3-Benzothiazol-2-yl)ethylamine” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocyclic compounds that have been extensively investigated due to their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid, providing 2-arylbenzothiazoles .Molecular Structure Analysis

The molecular structure of “1-(1,3-Benzothiazol-2-yl)ethylamine” can be characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction mediated by visible light, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(1,3-Benzothiazol-2-yl)ethylamine, focusing on six unique fields:

Antimicrobial Agents

1-(1,3-Benzothiazol-2-yl)ethylamine: has shown promising potential as an antimicrobial agent. Research indicates that benzothiazole derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . These compounds can disrupt bacterial cell walls and inhibit essential enzymes, making them effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

Benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)ethylamine , have been extensively studied for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways . Their ability to selectively target cancer cells while sparing normal cells makes them valuable candidates for cancer therapy.

Antitubercular Compounds

Recent studies have highlighted the efficacy of benzothiazole derivatives in combating tuberculosis (TB)1-(1,3-Benzothiazol-2-yl)ethylamine has been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of TB . These compounds can enhance the potency of existing TB drugs and help in overcoming drug resistance.

Antioxidant Properties

Benzothiazole derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and damage1-(1,3-Benzothiazol-2-yl)ethylamine can scavenge free radicals and reduce oxidative damage in biological systems . This property is particularly useful in preventing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Anticonvulsant Activity

Research has shown that benzothiazole derivatives possess anticonvulsant properties, making them potential candidates for the treatment of epilepsy and other seizure disorders . 1-(1,3-Benzothiazol-2-yl)ethylamine can modulate neurotransmitter activity and stabilize neuronal membranes, thereby reducing the frequency and severity of seizures.

Anti-inflammatory Agents

1-(1,3-Benzothiazol-2-yl)ethylamine: has demonstrated anti-inflammatory effects in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in tissues . This makes them useful in treating inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease.

未来方向

作用机制

Target of Action

Benzothiazole derivatives have been extensively studied for their diverse biological activities . They have shown promising results against various bacterial strains , suggesting that they might target bacterial proteins or enzymes.

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to changes that inhibit the growth of bacteria . The specific interactions and changes caused by 1-(1,3-Benzothiazol-2-yl)ethylamine remain to be elucidated.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile . The impact of these properties on the bioavailability of 1-(1,3-Benzothiazol-2-yl)ethylamine is yet to be determined.

Result of Action

Benzothiazole derivatives have shown inhibitory effects against various bacterial strains , suggesting that 1-(1,3-Benzothiazol-2-yl)ethylamine may have similar effects.

属性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWUMSIEDZZPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2552696.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)

![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)

![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)

![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)